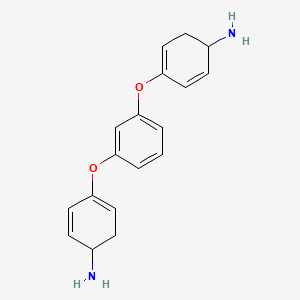
4,4'-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) is an organic compound characterized by the presence of two cyclohexa-2,4-dienamine groups connected via a 1,3-phenylenebis(oxy) linkage. This compound is notable for its unique structure, which combines aromatic and amine functionalities, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dihydroxybenzene (resorcinol) and 4-nitrochlorobenzene.
Formation of Intermediate: Resorcinol reacts with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate to form 1,3-bis(4-nitrophenoxy)benzene.
Reduction: The nitro groups in 1,3-bis(4-nitrophenoxy)benzene are reduced to amine groups using a reducing agent like hydrogen gas in the presence of a palladium catalyst, yielding 4,4’-(1,3-phenylenebis(oxy))bis(cyclohexa-2,4-dienamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of sulfonated or nitrated aromatic compounds.
Scientific Research Applications
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) involves its interaction with molecular targets through its amine and aromatic functionalities. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The compound’s ability to undergo various chemical reactions also allows it to form derivatives with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-aminophenoxy)benzene: Similar structure but lacks the cyclohexa-2,4-dienamine groups.
4,4’-(1,4-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine): Similar but with a different phenylenebis(oxy) linkage.
4,4’-(1,3-Phenylenebis(oxy))bis(aniline): Similar but with aniline groups instead of cyclohexa-2,4-dienamine.
Uniqueness
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) is unique due to its combination of cyclohexa-2,4-dienamine groups and the 1,3-phenylenebis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[3-(4-aminocyclohexa-1,5-dien-1-yl)oxyphenoxy]cyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C18H20N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-4,6,8-14H,5,7,19-20H2 |
InChI Key |
XTGFDARVAUOXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1N)OC2=CC(=CC=C2)OC3=CCC(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


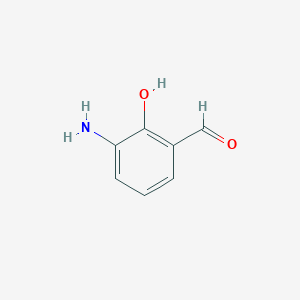
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

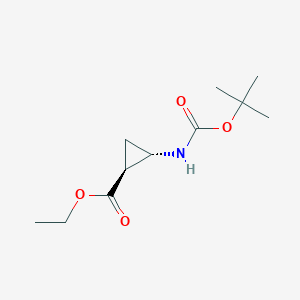
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
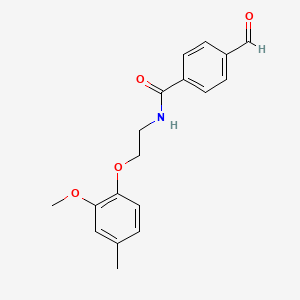
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
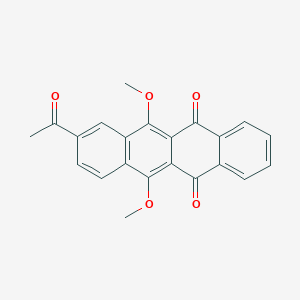

![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
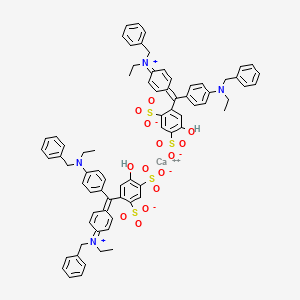
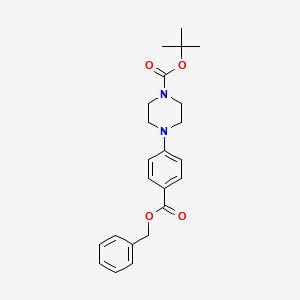
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
